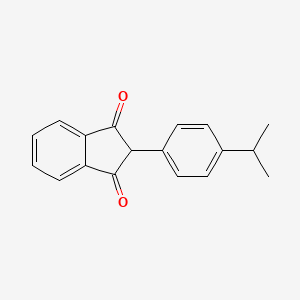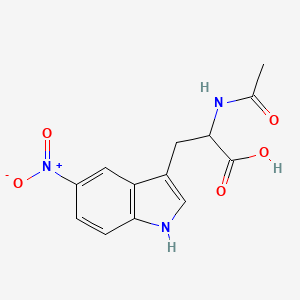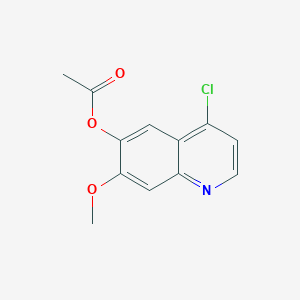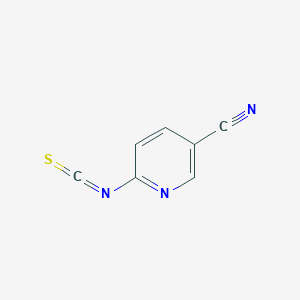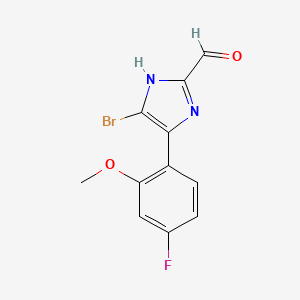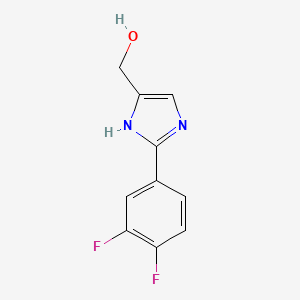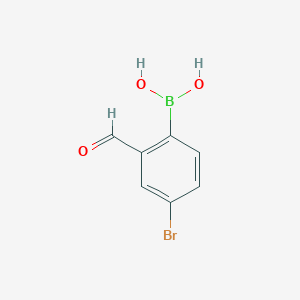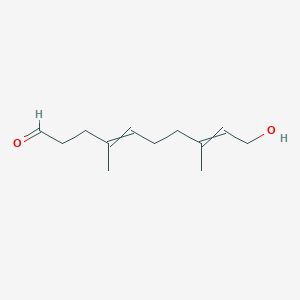
10-Hydroxy-4,8-dimethyldeca-4,8-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-4,8-dimethyldeca-4,8-dienal is an organic compound with the molecular formula C12H20O2. It is known for its role in various chemical and biological processes, including its use as a pheromone component in certain insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal typically involves the use of geranyl acetate as a starting material. The process includes several steps, such as hydrolysis, oxidation, and reduction, to achieve the desired compound . Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are commonly employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-4,8-dimethyldeca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors .
Major Products
Major products formed from these reactions include 10-hydroxy-4,8-dimethyldeca-4,8-dienoic acid, 4,8-dimethyldecanal, and various substituted derivatives .
Scientific Research Applications
10-Hydroxy-4,8-dimethyldeca-4,8-dienal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal involves its interaction with specific molecular targets and pathways. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses. In biological systems, it may interact with enzymes and receptors, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyldecanal: A related compound with similar structural features but different functional groups.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another derivative with distinct chemical properties.
Uniqueness
10-Hydroxy-4,8-dimethyldeca-4,8-dienal is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its role as a pheromone component sets it apart from other similar compounds, making it a valuable subject of study in both chemistry and biology .
Properties
CAS No. |
87920-55-6 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
10-hydroxy-4,8-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,8-9,14H,3-4,6-7,10H2,1-2H3 |
InChI Key |
AULOYBHWEBKZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


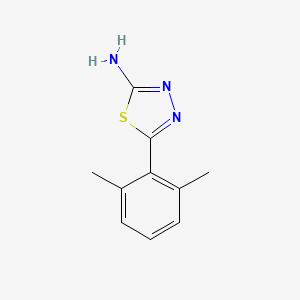
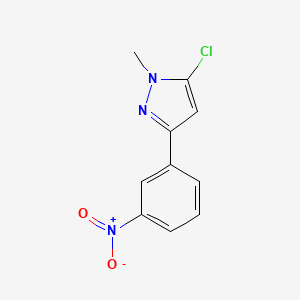
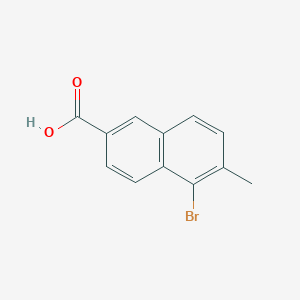
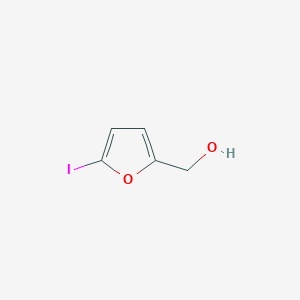
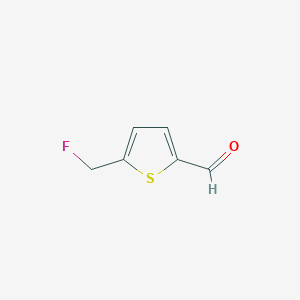
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
